molecular formula C5H14NO3P B3342403 (1-Amino-2-methylbutyl)phosphonic acid CAS No. 20459-61-4

(1-Amino-2-methylbutyl)phosphonic acid

Cat. No. B3342403
CAS RN: 20459-61-4
M. Wt: 167.14 g/mol
InChI Key: NOQKPEWLSMCOFU-UHFFFAOYSA-N
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Description

“(1-Amino-2-methylbutyl)phosphonic acid” is a chemical compound with the molecular formula C5H14NO3P . It appears as a white powder .


Synthesis Analysis

The synthesis of phosphonic acids and their esters, which “this compound” belongs to, has been a subject of interest in metal phosphonate chemistry . The most popular synthetic methods leading to phosphonic acids and their esters include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .


Molecular Structure Analysis

“this compound” contains a total of 23 bonds; 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 phosphonate .


Chemical Reactions Analysis

Phosphonic acids, including “this compound”, have found use in numerous fields, especially chemistry and biochemistry . They are known to undergo various chemical reactions, including those involving P–C, P–O, P–S, or P–N bonds .


Physical And Chemical Properties Analysis

“this compound” is a white powder . It has a molecular weight of 167.14 .

Scientific Research Applications

Antitumor Activity

(1-Amino-2-methylbutyl)phosphonic acid derivatives have been synthesized and tested for their antitumor activity. These compounds, derived from vinblastine, exhibit remarkable in vitro and in vivo antitumor properties. Specifically, alkyl substituents on the phosphonate greatly influence the antitumor activity, with stereochemistry playing a critical role (Lavielle et al., 1991).

Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of phosphonate derivatives. Such synthetic approaches are essential for creating specific configurations of molecules, which are critical in medicinal chemistry (Smith et al., 2003).

Synthesis of Bis(phosphonic Acid)s

This compound plays a role in the synthesis of bis(phosphonic acid)s, demonstrating its utility in creating complex molecular structures for various applications (Egorov et al., 2011).

Biological Applications and Metabolic Regulation

Aminophosphonic acids, including this compound, are significant in biological applications. Their stability against enzymatic hydrolysis makes them useful in metabolic regulation and potential drug development against metabolic disorders (Orsini et al., 2010).

Calcium Binding Properties

The calcium-binding properties of amino phosphonic acids have been studied, highlighting their potential applications in biochemical processes involving calcium interactions (Demadis et al., 2009).

Framework Synthesis in Chemistry

This compound has been utilized in creating frameworks in chemical structures, particularly in coordination with zinc atoms, demonstrating its versatility in materials science (Hartman et al., 2000).

Broad Spectrum in Medicinal Chemistry

The compound is part of the α-aminophosphonate/phosphinate motif, which has a wide range of applications in medicinal chemistry, including enzyme inhibition and drug development (Mucha et al., 2011).

Mechanism of Action

Phosphonic acids, such as “(1-Amino-2-methylbutyl)phosphonic acid”, are known to act as false substrates for enzymes involved in amino acid metabolism, thus functioning as their inhibitors .

Safety and Hazards

“(1-Amino-2-methylbutyl)phosphonic acid” can cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Inhalation can cause respiratory tract irritation .

Future Directions

The field of phosphonic acids, including “(1-Amino-2-methylbutyl)phosphonic acid”, is expected to see further developments in the future. There has been a push towards cleaner and more efficient approaches to their synthesis, including high-throughput synthesis and mechanochemical synthesis . The development of new applications in separation science is also anticipated .

properties

IUPAC Name

(1-amino-2-methylbutyl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P/c1-3-4(2)5(6)10(7,8)9/h4-5H,3,6H2,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQKPEWLSMCOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(N)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297756
Record name (1-amino-2-methylbutyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20459-61-4
Record name P-(1-Amino-2-methylbutyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20459-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 117802
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020459614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC117802
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117802
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-amino-2-methylbutyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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